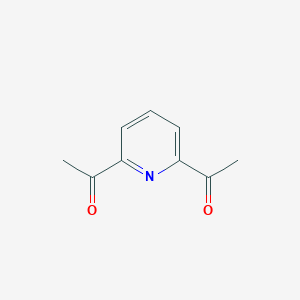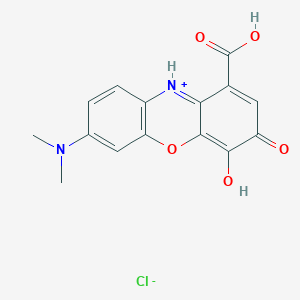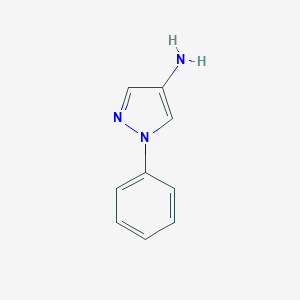
氰乙酰脲
描述
Cyanoacetylurea is a chemical compound with the molecular formula C4H5N3O2 . It has an average mass of 127.101 Da and a Monoisotopic mass of 127.038177 Da . It is also known by other names such as N-(aminocarbonyl)-2-cyanoacetamide .
Synthesis Analysis
Cyanoacetylurea has been used as a starting material for the synthesis of a variety of heterocycles . It is easily prepared from low-cost materials . It has been used to synthesize uracils fused with different heterocyclic rings . For instance, cyanoacetylurea condensed readily with aromatic aldehydes, namely, benzaldehyde, 2-furaldehyde, 2-nitrobenzaldehyde, and thiophene-2-carboxaldehyde .
Molecular Structure Analysis
The molecular structure of Cyanoacetylurea can be represented by the IUPAC Standard InChI: InChI=1S/C4H5N3O2/c5-2-1-3 (8)7-4 (6)9/h1H2, (H3,6,7,8,9) . This structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The condensation products of cyanoacetylurea with carbonyl compounds were utilized to prepare fused uracils through the intermediate formation of o-aminoureidocarbonyl heterocycles . The chemical behavior of cyanoacetylurea was in accordance with their structure . When each of the compounds was refluxed in DMF, new products were formed .
Physical And Chemical Properties Analysis
Cyanoacetylurea has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 27.7±0.3 cm3 . It has 5 H bond acceptors and 3 H bond donors . It has 2 freely rotating bonds . Its polar surface area is 96 Å2 and its molar volume is 94.7±3.0 cm3 .
科学研究应用
Synthesis of 6-Aminouracils
Cyanoacetylureas are key intermediates in the synthesis of 6-aminouracils . These 6-aminouracils possess a number of biological activities such as anticancer, antiviral, antihypertensive, insecticidal, herbicidal, and acaricidal .
Synthesis of Xanthines
6-Aminouracils, which are synthesized from cyanoacetylureas, are key intermediates in the synthesis of xanthines . Xanthines constitute the scaffold of various drugs such as caffeine, 6-mercaptopurine, penciclovir, theophylline, theobromine, etc .
Synthesis of Various Fused Heterocycles
6-Aminouracils are also used as starting materials for the synthesis of various fused heterocycles of biological importance such as pyrido-, pyrazolo-, and pyrimidopyrimidines .
Environmentally Friendly Synthesis
The synthesis of cyanoacetylureas via in situ generated ureas is environmentally friendly as it avoids the use of corrosive acid catalysts, hazardous reagents, and volatile organic solvents . The ionic liquid used in the process is recyclable .
One-Pot Synthesis
A novel, one-pot, carboxylic acid-catalyzed synthesis of cyanoacetylureas has been reported . This method offers advantages such as efficient and rapid cyclization, better yield, shorter reaction time, easy workup procedure, and recyclability of the ionic liquid .
Synthesis of a Variety of Heterocycles
Cyanoacetylurea has been used as a starting material for the synthesis of a variety of heterocycles . It is easily prepared from low-cost materials .
作用机制
Cyanoacetylurea, also known as N-Carbamoyl-2-cyanoacetamide or (Cyanoacetyl)urea, is a compound with a molecular weight of 127.1014 . This article will delve into the mechanism of action of Cyanoacetylurea, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known to be a key intermediate in the synthesis of 6-aminouracils , which possess a number of biological activities such as anticancer, antiviral, and antihypertensive activities .
Mode of Action
The mode of action of Cyanoacetylurea involves its interaction with other compounds to form new structures. For instance, it undergoes a carboxylic acid-catalyzed, one-pot synthesis via in situ generated ureas and cyclizes to 6-aminouracils in the presence of the ionic liquid 1,1,3,3-tetramethylguanidine lactate .
Biochemical Pathways
Cyanoacetylurea is involved in the synthesis of 6-aminouracils , which are key intermediates in the synthesis of xanthines . Xanthines constitute the scaffold of various drugs such as caffeine, 6-mercaptopurine, penciclovir, theophylline, theobromine, etc .
Result of Action
The result of Cyanoacetylurea’s action is the formation of 6-aminouracils , which are key intermediates in the synthesis of various bioactive compounds. These compounds have a wide range of biological activities, including anticancer, antiviral, and antihypertensive effects .
Action Environment
The action of Cyanoacetylurea can be influenced by various environmental factors. For instance, the carboxylic acid-catalyzed synthesis of Cyanoacetylurea is facilitated by the presence of the ionic liquid 1,1,3,3-tetramethylguanidine lactate . The efficiency and yield of this reaction can be affected by factors such as temperature, pH, and the concentration of reactants.
属性
IUPAC Name |
N-carbamoyl-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(6)9/h1H2,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGRPCPCQQPZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061697 | |
| Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(aminocarbonyl)-2-cyano- | |
CAS RN |
1448-98-2 | |
| Record name | N-(Aminocarbonyl)-2-cyanoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Cyanoacetyl)urea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-carbamoyl-2-cyanoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Carbamoyl-2-cyanoacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3689A6A46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cyanoacetylurea?
A1: The molecular formula of cyanoacetylurea is C4H5N3O2, and its molecular weight is 127.11 g/mol.
Q2: How is the structure of cyanoacetylurea typically characterized?
A2: Researchers commonly employ spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (1H-NMR) to characterize the structure of cyanoacetylurea. []
Q3: How does cyanoacetylurea perform as a thermal stabilizer for poly(vinyl chloride) (PVC)?
A3: Cyanoacetylurea exhibits promising thermal stabilization effects on PVC, outperforming traditional stabilizers like calcium stearate (CaSt2) and zinc stearate (ZnSt2). It demonstrates superior performance in thermogravimetric analysis (TGA), thermal aging tests, and Congo red tests. []
Q4: What is the mechanism behind cyanoacetylurea's stabilizing effect on PVC?
A4: Cyanoacetylurea effectively absorbs and adds hydrogen chloride, mitigating its detrimental effects on PVC. Furthermore, it delays the phenomenon known as "zinc burning," further enhancing PVC stability. []
Q5: Are there synergistic effects when cyanoacetylurea is combined with other PVC stabilizers?
A5: Research indicates a synergistic effect when cyanoacetylurea is used in conjunction with CaSt2 and ZnSt2, leading to enhanced thermal stabilization of PVC. []
Q6: What role does cyanoacetylurea play in heterocyclic synthesis?
A6: Cyanoacetylurea acts as a valuable building block in synthesizing various heterocyclic compounds, particularly uracil derivatives. [, , , ]
Q7: How is cyanoacetylurea employed in the synthesis of 6-aminouracils?
A7: Cyanoacetylurea serves as a precursor in a novel one-pot synthesis of 6-aminouracils. This reaction proceeds through in situ-generated ureas and cyanoacetylureas, facilitated by an ionic liquid catalyst like 1,1,3,3-tetramethylguanidine acetate. [, , ]
Q8: Can you describe the mechanism of cyanoacetylurea ring closure in 6-aminouracil synthesis?
A8: While the exact mechanism is still under investigation, research suggests a pathway involving the ionic liquid catalyst promoting the formation of a cyclic intermediate from cyanoacetylurea, ultimately leading to 6-aminouracil. []
Q9: How do structural modifications of cyanoacetylurea influence its activity?
A9: Substitutions on the aromatic ring of N-(aminocarbonyl)-2-cyano-3-phenyl-2-propenamides (derivatives of cyanoacetylurea) significantly affect their reactivity in copolymerization reactions with styrene. Electron-withdrawing groups tend to enhance reactivity. []
Q10: Besides PVC, are there other polymers where cyanoacetylurea finds application as a stabilizer?
A10: Cyanoacetylurea exhibits potential as a stabilizer for various halogen-containing polymers, although specific details require further research. []
Q11: What analytical techniques are used to determine cyanoacetylurea in technical products?
A11: Spectrophotometric methods have been developed for the quantitative determination of cyanoacetylurea in technical products. []
Q12: Is there information available on the environmental impact and degradation of cyanoacetylurea?
A12: Currently, there is limited publicly available research specifically addressing the ecotoxicological effects and degradation pathways of cyanoacetylurea. Further studies are needed to assess its environmental impact fully.
Q13: What are some examples of cross-disciplinary applications of cyanoacetylurea research?
A13: Research on cyanoacetylurea spans disciplines like organic chemistry, polymer science, and materials science. This interdisciplinary approach has yielded insights into its use as a building block for heterocyclic compounds, a stabilizer for polymers, and potentially other applications.
Q14: Are there ongoing efforts to develop improved synthesis methods for cyanoacetylurea?
A14: Researchers continue to explore more efficient and environmentally friendly methods for synthesizing cyanoacetylurea, reflecting the ongoing interest in this versatile compound. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)

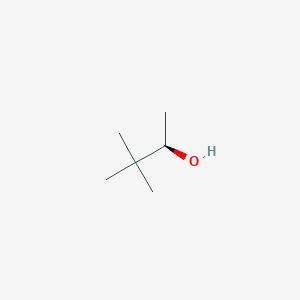

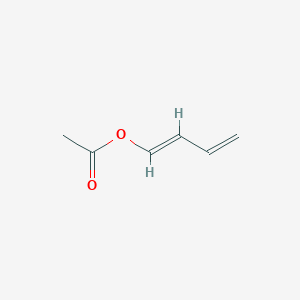
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
